molecular formula C13H12ClNO2 B11788930 Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11788930
M. Wt: 249.69 g/mol
InChI Key: GJQUYMWPQJPDNI-UHFFFAOYSA-N
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Description

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate (CAS 1706460-19-6) is a pyrrole-2-carboxylate ester derivative of interest in medicinal and organic chemistry research. This compound features a 3-chlorobenzyl group at the 5-position of the pyrrole ring, a structural motif found in various bioactive molecules . Pyrrole-2-carboxylate esters are versatile chemical building blocks. They serve as key precursors in the synthesis of more complex pharmacologically active compounds . Research into analogous halogen-substituted pyrrole-2-carboxamides has demonstrated their significant value as potent inhibitors in antibacterial drug discovery programs, particularly against targets like bacterial DNA gyrase and the mycobacterial transporter protein MmpL3 in tuberculosis research . Furthermore, substituted pyrrole derivatives have been investigated for their potential to mimic protein-protein interaction (PPI) motifs, showing promise in the development of anticancer agents by interfering with critical cell-cycle pathways . The specific 3-chlorobenzyl substitution on this methyl pyrrole-2-carboxylate framework makes it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to explore and optimize interactions within hydrophobic enzyme pockets . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-17-13(16)12-6-5-11(15-12)8-9-3-2-4-10(14)7-9/h2-7,15H,8H2,1H3

InChI Key

GJQUYMWPQJPDNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation

The pyrrole core is constructed via cyclization of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knorr-type mechanism, where the aldehyde and β-ketoester condense to form an imine intermediate, which subsequently undergoes cyclodehydration. The reaction is typically conducted in ethanol at reflux (78–80°C) for 6–8 hours, yielding 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylic acid as an intermediate.

Esterification

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Concentrated sulfuric acid (5–10 mol%) is added to a methanol solution of the acid, and the mixture is refluxed for 12–16 hours. The methyl ester product is isolated via vacuum distillation or recrystallization, with reported yields of 65–72%. Purification often involves column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve >95% purity.

Key Advantages:

  • Cost-effectiveness : Uses commercially available starting materials.

  • Scalability : Adaptable to continuous flow reactors for industrial production.

Limitations:

  • Moderate yields due to competing side reactions during cyclization.

  • Labor-intensive purification steps.

Iridium-Catalyzed Borylation and Suzuki Coupling

A modern two-step methodology avoids N–H protection/deprotection steps, enhancing synthetic efficiency.

Iridium-Catalyzed Borylation

Methyl 1H-pyrrole-2-carboxylate undergoes regioselective C–H borylation at the 5-position using pinacol borane (HBpin) and an iridium catalyst (e.g., [Ir(COD)OMe]₂ with dtbpy ligand). The reaction occurs under solvent-free conditions at 50°C for 30 minutes, achieving near-quantitative yields of methyl 5-borylated pyrrole-2-carboxylate.

Suzuki–Miyaura Coupling

The borylated intermediate reacts with 3-chlorobenzyl bromide via a palladium-catalyzed cross-coupling. Using Pd(OAc)₂/SPhos as the catalytic system and potassium phosphate as the base in dimethoxyethane (DME) at 60–80°C for 24–48 hours, the target compound is obtained in 85–93% yield.

Reaction Conditions Optimization:

ParameterOptimal Value
CatalystPd(OAc)₂/SPhos
SolventDME
Temperature70°C
Reaction Time36 hours

Key Advantages:

  • Functional group tolerance : Compatible with electron-deficient aryl bromides.

  • High yields : >90% in most cases.

Halogenation strategies enable late-stage introduction of the chlorobenzyl group.

Friedel–Crafts Acylation and Chlorination

Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to form 5-methyl-1H-pyrrole-2-carboxylate, which is acylated via Friedel–Crafts reaction with trichloroacetyl chloride. Subsequent chlorination using N-chlorosuccinimide (NCS) at room temperature introduces the chlorine atom at the benzyl position.

Ester Hydrolysis and Re-esterification

The chlorinated intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol (90°C, 3 hours), followed by re-esterification with methanol and H₂SO₄. This method yields this compound in 58–61% overall yield.

Critical Data:

  • Chlorination efficiency : 85% conversion with NCS.

  • Purity : >98% after recrystallization from dichloromethane.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost
Classical Cyclization65–7295HighLow
Borylation/Suzuki85–9397ModerateMedium
Halogenation58–6198LowHigh

Key Findings:

  • The Suzuki coupling route offers the highest yields but requires expensive catalysts.

  • Classical methods remain preferred for large-scale production due to lower costs.

  • Halogenation strategies are optimal for introducing diverse substituents post-synthesis.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The Knorr pyrrole synthesis proceeds via:

  • Condensation of 3-chlorobenzaldehyde and ethyl acetoacetate to form an enamine.

  • Cyclization through nucleophilic attack by the amine on the carbonyl carbon.

  • Aromatization via dehydration, driven by ammonium acetate.

Suzuki Coupling Dynamics

The palladium catalyst facilitates oxidative addition of 3-chlorobenzyl bromide to form a Pd(II) intermediate. Transmetallation with the borylated pyrrole precedes reductive elimination to yield the coupled product.

Halogenation Selectivity

NCS selectively chlorinates the benzyl position due to the electron-withdrawing effect of the ester group, minimizing over-chlorination.

Industrial and Research Applications

Continuous Flow Synthesis

Industrial adaptations of the classical method utilize continuous flow reactors to enhance heat transfer and reduce reaction times (2–3 hours vs. 6–8 hours batch).

Medicinal Chemistry Applications

The Suzuki-derived product is favored in drug discovery for its high purity, critical for biological screening .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrole-2-methanol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate, highlighting differences in substituents, physicochemical properties, and synthetic outcomes.

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Observations Reference
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate (2k) 3-Chlorophenyl (direct C–C bond) 133–134 81 Higher melting point due to planar aryl group; synthesized via Suzuki coupling
This compound 3-Chlorobenzyl (CH₂ linker) Not reported Not reported Expected lower melting point than 2k due to increased flexibility from CH₂ linker
Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2l) 4-CF₃-phenyl 152–154 84 Enhanced electron-withdrawing effects improve stability; high yield
Methyl 5-(anthracen-9-yl)-1H-pyrrole-2-carboxylate (2x) Anthracene 202–207 43 Bulkier substituent reduces yield; elevated melting point due to rigidity
Methyl 4-allyl-5-(methylthio)-1H-pyrrole-2-carboxylate (6l) Allyl + methylthio Oil (no mp) 47 Non-crystalline oil; regioselectivity challenges observed during synthesis
Methyl 5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2-carboxylate (2v) 3,4,5-Trimethoxyphenyl Not reported Not reported Polar substituents likely enhance solubility in polar solvents

Key Comparisons:

Substituent Effects on Melting Points :

  • Direct aryl substituents (e.g., 3-chlorophenyl in 2k) result in higher melting points (133–134°C) due to planar geometry and strong intermolecular π-π stacking . In contrast, benzyl-linked substituents (e.g., 3-chlorobenzyl) introduce conformational flexibility, likely reducing melting points.
  • Bulky groups like anthracene (2x) increase rigidity and melting points (202–207°C) despite lower yields (43%) .

Electronic and Steric Influences :

  • Electron-withdrawing groups (e.g., CF₃ in 2l) enhance thermal stability and reaction yields (84%) by stabilizing intermediates during Suzuki coupling .
  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in 2v) improve solubility in polar solvents, though data on exact melting points are unavailable .

Synthetic Challenges :

  • Allyl and methylthio substituents (6l) lead to regioselectivity issues, resulting in mixtures of isomers and lower yields (47%) .
  • Steric hindrance from bulky aryl groups (e.g., anthracene in 2x) reduces coupling efficiency, necessitating extended reaction times (36–48 hours) .

Research Findings and Implications

Structure-Activity Relationships (SAR): The 3-chlorobenzyl group’s flexibility may enhance binding to hydrophobic pockets in biological targets compared to rigid aryl analogs. This is inferred from studies on similar compounds where benzyl substituents improved pharmacokinetic profiles . Electron-deficient substituents (e.g., Cl, CF₃) enhance metabolic stability, as seen in GABA aminotransferase inhibitors .

Synthetic Optimization :

  • Suzuki coupling remains the most reliable method for introducing diverse aryl/benzyl groups to the pyrrole core. Key factors include the use of Pd catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
  • Scalability is achievable, as demonstrated by the gram-scale synthesis of boronate precursors (e.g., >99% yield for methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate) .

Analytical Characterization: HRMS and NMR are critical for confirming regiochemistry and purity. For example, 2k’s structure was validated via [1]H NMR (δ 7.35–7.15 ppm for aromatic protons) and HRMS (m/z 252.04268 [M+H]⁺) .

Biological Activity

Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 249.69 g/mol
  • Functional Groups : The compound features a pyrrole ring, a carboxylate functional group, and a chlorobenzyl substituent, which are critical for its biological activity.

The biological effects of this compound are believed to arise from its interactions with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

  • Hydrogen Bonding : Interactions with target molecules through hydrogen bonds can modulate their activity.
  • Hydrophobic Interactions : The chlorobenzyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins.
  • π-π Stacking : The aromatic nature of the pyrrole ring allows for stacking interactions with nucleobases or aromatic amino acids in proteins.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives demonstrated reduced cell viability at concentrations as low as 50 μM, with some achieving over 70% inhibition at higher concentrations (up to 400 μM) .
  • Antibacterial Properties :
    • Pyrrole derivatives have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL, indicating potent activity compared to standard antibiotics .
  • Pharmacological Potential :
    • The compound's unique structure suggests potential applications in drug development targeting various diseases, including cancer and bacterial infections.

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of several pyrrole derivatives on colon cancer cells. This compound was among the compounds tested, showing a decrease in cell viability to approximately 58% at a concentration of 400 μM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, this compound was analyzed alongside other pyrrole derivatives. The results indicated effective inhibition against Staphylococcus aureus, with an MIC value comparable to established antibiotics like ciprofloxacin .

Summary of Research Findings

Biological ActivityObserved EffectsConcentrationReference
AnticancerCell viability reduction to ~58%400 μM
AntibacterialMIC = 3.12 μg/mL against S. aureusVaries
Pharmacological PotentialPromising lead for drug developmentN/A

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via N-alkylation of methyl 1H-pyrrole-2-carboxylate with 3-chlorobenzyl chloride. A typical procedure involves:
  • Dissolving the pyrrole derivative in a polar aprotic solvent (e.g., DMF or DCM).
  • Adding a base (e.g., K₂CO₃) to deprotonate the NH group of the pyrrole ring.
  • Reacting with 3-chlorobenzyl chloride under reflux (60–80°C) for 12–24 hours .
  • Purification via column chromatography (hexane/EtOAC gradient).
    Key Reaction Table :
ReagentSolventBaseTime (h)Yield (%)Reference
3-Chlorobenzyl chlorideDCMK₂CO₃1885–90

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR in DMSO-d₆ or CDCl₃ identify substituent positions. For example, the 3-chlorobenzyl group shows aromatic protons at δ 7.2–7.5 ppm, while the pyrrole protons appear at δ 6.2–7.1 ppm .
  • X-ray Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond lengths, angles, and hydrogen-bonding networks. The 3-chlorobenzyl group may induce intermolecular Cl···π interactions .
    Example Data Table :
Bond/InteractionLength/AngleSignificance
C-Cl (benzyl)1.74 ÅConfirms substitution position
N-H···O (hydrogen bond)2.83 ÅStabilizes crystal packing

Advanced Research Questions

Q. How does the 3-chlorobenzyl substituent influence the compound’s crystallographic packing and intermolecular interactions?

  • Methodological Answer : The bulky 3-chlorobenzyl group disrupts planar stacking but introduces halogen bonding (Cl···O/N) and van der Waals interactions. To analyze:
  • Refine X-ray data with SHELXL, focusing on non-covalent interactions.
  • Use PLATON or Mercury to visualize Cl···π contacts (distance: ~3.5 Å) and hydrogen bonds (N-H···O, ~2.8 Å) .
  • Compare with non-chlorinated analogs (e.g., methyl 5-benzyl-pyrrole-2-carboxylate) to assess steric effects on lattice energy .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrrole derivatives?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Purity : Validate via HPLC (≥95% purity) and elemental analysis.
  • Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and biological replicates.
  • SAR Studies : Synthesize derivatives (e.g., replacing Cl with CF₃ or CH₃) to isolate electronic vs. steric effects. Use EDCI-mediated coupling for functional group diversification .

Q. How can computational methods predict the compound’s collision cross-section (CCS) for mass spectrometry applications?

  • Methodological Answer :
  • Use software like MOBCAL or IMSCMS to calculate CCS values based on molecular dynamics simulations.
  • Input optimized 3D structures (from Gaussian or DFT calculations) and compare with experimental CCS (e.g., [M+H]+ ~143–150 Ų) .
    CCS Prediction Table :
AdductPredicted CCS (Ų)Experimental Range (Ų)
[M+H]+143.3140–150
[M+Na]+150.2145–155

Synthesis and Data Analysis Workflow

![Workflow Diagram: Synthesis → Characterization → Computational Analysis]

Synthesis : Alkylation under basic conditions .

Purification : Column chromatography (silica gel, hexane/EtOAc).

Characterization : NMR, X-ray (SHELXL/ORTEP-3) .

Bioactivity Testing : Standardized assays with SAR optimization .

Computational Validation : CCS prediction and docking studies .

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